molecular formula C11H14N2O2 B12814442 2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol

2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol

Cat. No.: B12814442
M. Wt: 206.24 g/mol
InChI Key: ZGVJTPZSAIIBJM-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol is an imidazoline derivative characterized by a phenolic ring substituted with an ethoxy group at the 5-position and a 4,5-dihydroimidazole moiety at the 2-position. This structure confers unique physicochemical properties, including strong chelation capabilities and surface adsorption, making it relevant in corrosion inhibition and materials science . The ethoxy group enhances solubility in organic solvents, while the imidazoline ring enables coordination with metal ions, a feature exploited in industrial applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol

InChI

InChI=1S/C11H14N2O2/c1-2-15-8-3-4-9(10(14)7-8)11-12-5-6-13-11/h3-4,7,14H,2,5-6H2,1H3,(H,12,13)

InChI Key

ZGVJTPZSAIIBJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NCCN2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s functional groups distinguish it from structurally related imidazoline derivatives. Key comparisons include:

Compound Name Substituents Key Applications Performance Metrics References
2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol Ethoxy (-OCH₂CH₃) at C5; dihydroimidazole Corrosion inhibition 88% efficiency at 10⁻³ M in HCl (carbon steel)
2-(4,5-diphenyl-1H-imidazol-2-yl)-5-methoxyphenol Methoxy (-OCH₃) at C5; diphenylimidazole Corrosion inhibition 92% efficiency at 10⁻³ M in HCl
1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole Dimethoxy (-OCH₃) at C3/C5; dimethyl groups Chemosensors, antimicrobial Fluorescence response to Ir³⁺; antimicrobial activity
4-(4-arylidene-5-oxo-2-phenylimidazol-1-yl)-pyrazol-3-ones 5-oxo-imidazole; arylidene substituents Antimicrobial agents Moderate growth inhibition against S. aureus

Key Structural Insights :

  • Ethoxy vs.
  • Dihydroimidazole vs. Diphenylimidazole : The absence of phenyl groups in the target compound reduces π-π stacking interactions, which may limit its surface coverage on metals compared to the diphenyl analogue .
Corrosion Inhibition Performance

The target compound demonstrates moderate corrosion inhibition (88% efficiency at 10⁻³ M) for carbon steel in hydrochloric acid, outperformed by its methoxy-diphenyl analogue (92%) under identical conditions . This disparity is attributed to the diphenyl group’s enhanced planar geometry, which improves metal surface adsorption. Quantum chemical studies reveal that electron-donating substituents (e.g., methoxy, ethoxy) increase electron density at the imidazoline N-atoms, strengthening metal-coordination bonds .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)-5-ethoxyphenol, with the CAS number 401606-96-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • Density : 1.25 g/cm³
  • Boiling Point : 360.052°C at 760 mmHg

The compound features an imidazole ring which is known for its biological relevance, particularly in the development of pharmaceuticals targeting various receptors.

Antioxidant Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antioxidant properties. A study utilized the DPPH assay to evaluate the antioxidant capacity of synthesized compounds, revealing that this compound demonstrates a notable ability to scavenge free radicals. The antioxidant activity was quantified using the formula:

Antioxidant activity =(A0A1A0)×100\text{Antioxidant activity }=\left(\frac{A_0-A_1}{A_0}\right)\times 100

where A0A_0 is the absorbance of the control and A1A_1 is the absorbance in the presence of the compound .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In comparative studies with metal complexes derived from similar ligands, it was found that while metal complexes generally exhibited enhanced antimicrobial activity, the ligand itself retained significant efficacy against both Gram-positive and Gram-negative bacteria .

Cardiovascular Effects

In a study focused on cardiovascular applications, derivatives of imidazole were evaluated for their potential antihypertensive effects. The compound demonstrated affinity for imidazoline binding sites and adrenergic receptors, influencing mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats. The results indicated that compounds with higher affinities for these receptors were more effective in reducing MAP .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the interaction of this compound with biological targets. These studies provided insights into binding energies and interaction patterns with enzymes such as NADPH oxidase, which is crucial for understanding its mechanism of action .

Case Studies

StudyFocusFindings
Study A Antioxidant ActivityDemonstrated significant free radical scavenging ability via DPPH assay.
Study B Antimicrobial EfficacyShowed effectiveness against various bacterial strains; metal complexes enhanced activity.
Study C Cardiovascular PharmacologyAffinity for imidazoline binding sites correlated with hypotensive effects in hypertensive models.

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